molecular formula C19H27NO2 B8684797 2(1H)-Quinolinone, 6-acetyl-1-hexyl-3,4-dihydro-4,4-dimethyl- CAS No. 651026-52-7

2(1H)-Quinolinone, 6-acetyl-1-hexyl-3,4-dihydro-4,4-dimethyl-

Cat. No.: B8684797
CAS No.: 651026-52-7
M. Wt: 301.4 g/mol
InChI Key: QHARJEPPOMCKSL-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-acetyl-1-hexyl-3,4-dihydro-4,4-dimethyl- is a useful research compound. Its molecular formula is C19H27NO2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinolinone, 6-acetyl-1-hexyl-3,4-dihydro-4,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 6-acetyl-1-hexyl-3,4-dihydro-4,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

651026-52-7

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

6-acetyl-1-hexyl-4,4-dimethyl-3H-quinolin-2-one

InChI

InChI=1S/C19H27NO2/c1-5-6-7-8-11-20-17-10-9-15(14(2)21)12-16(17)19(3,4)13-18(20)22/h9-10,12H,5-8,11,13H2,1-4H3

InChI Key

QHARJEPPOMCKSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)CC(C2=C1C=CC(=C2)C(=O)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (21 mg, 90 mmol) was slowly added into a solution of 6-acetyl-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (Intermediate 5, 98 mg, 45 mmol) in 3 mL of DMF at 0° C. After stirring at 0° C. for 10 min, 1-iodo-n-hexane (29 mg, 135 mmol) was added to the reaction mixture and the ice-bath was removed. The reaction was allowed to stir for 2 h before quenching with ice water. The resulting solution was then extracted with ether (3×10 mL), washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (75:25 hexane/ethyl acetate) yielded the title compound as a colorless oil (41.8 mg, 31% yield).
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21 mg
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98 mg
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3 mL
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29 mg
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Yield
31%

Synthesis routes and methods II

Procedure details

Following a procedure similar to that used for the preparation of Intermediate 6a but using 1-iodo-n-nonane as the alkylating reagent the title compound was obtained as a colorless oil (70% yield).
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Synthesis routes and methods III

Procedure details

Following a procedure similar to that used for the preparation of Intermediate 6a but using 1-iodo-n-octane as the alkylating reagent the title compound was obtained as a colorless oil (86% yield).
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Synthesis routes and methods IV

Procedure details

Following a procedure similar to that used for the preparation of Intermediate 6a but using 1-iodo-n-heptane as the alkylating reagent the title compound was obtained as a colorless oil (66% yield).
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